molecular formula C20H19N3OS B2453592 3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-87-0

3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2453592
CAS RN: 536705-87-0
M. Wt: 349.45
InChI Key: TXAQOBYTCHXFNG-UHFFFAOYSA-N
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Description

“3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a chemical compound that falls under the category of indole derivatives . Indole derivatives are known for their wide range of biological activities and medicinal applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions . These reactions include the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives: The compound is used in synthesizing various derivatives, such as 5H-pyrimido[5,4-b]indoles, through reactions with aryl isocyanates, isothiocyanates, and cyanamides, contributing to the development of diverse chemical structures (Shestakov et al., 2009).
  • Structural Elucidation: It aids in the structural elucidation of novel derivatives, like 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-ones, through efficient synthesis methods and spectral analysis (Barone & Catalfo, 2017).

Pharmaceutical Research

  • BET Bromodomain Inhibition: Compounds containing the pyrimido[5,4-b]indole core have been identified as potent inhibitors in pharmaceutical research, specifically targeting BET proteins in cancer research (Zhao et al., 2017).
  • Anti-HIV Activity: Derivatives of this compound, like 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones, have been synthesized and shown to possess virus-inhibiting properties, particularly against the human immunodeficiency virus (Novikov et al., 2004).

Chemical Properties and Applications

  • Synthesis of Indole Derivatives: Utilized in the synthesis of novel indole derivatives, showcasing diverse chemical properties and potential applications in chemical research (Kaptı et al., 2016).
  • Potential in Anti-inflammatory Drugs: Some phenyl derivatives containing the pyrimido[5,4-b]indol-4-one system have been synthesized and analyzed for their analgesic and anti-inflammatory activities, indicating potential applications in nonsteroidal anti-inflammatory drugs (Santagati et al., 2002).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This creates interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-4-25-20-22-17-15-7-5-6-8-16(15)21-18(17)19(24)23(20)14-10-12(2)9-13(3)11-14/h5-11,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAQOBYTCHXFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)C)C)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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